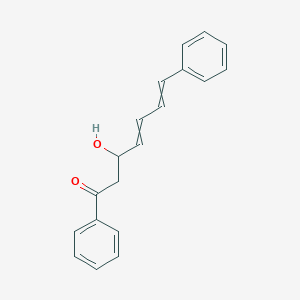

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of diarylheptanoids, which are characterized by a heptane backbone with two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one typically involves the condensation of benzaldehyde with acetone in the presence of a base, followed by aldol condensation and subsequent dehydration. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include diketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound exhibits biological activity, including anti-inflammatory and antioxidant properties, making it a subject of interest in pharmacological studies.

Medicine: Research has shown potential anticancer activity, particularly in inhibiting the proliferation of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and signaling pathways, leading to its observed biological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 1,7-Diphenyl-4,6-heptadien-3-one

- 5-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one

- 1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one

Uniqueness

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one stands out due to its specific structural features and the presence of a hydroxyl group, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific applications in research and industry .

Biological Activity

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one, a compound belonging to the class of diarylheptanoids, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique hepta-diene structure with two phenyl groups and a hydroxyl group. This configuration is significant for its biological activity, particularly in interactions with various biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer effects across several cancer cell lines. A study reported the following half-maximal inhibitory concentration (IC50) values against different cancer types:

| Cell Line | Cancer Type | IC50 (µg/ml) |

|---|---|---|

| Panc-28 | Human pancreatic cancer | 202.7 ± 6.4 |

| A549 | Human lung cancer | 219.0 ± 9.9 |

| MDA-MB-468 | Human breast cancer | 234.7 ± 8.4 |

| HeLa | Human cervical cancer | 236.2 ± 8.8 |

| A875 | Human melanoma | 259.6 ± 11.3 |

| U87 | Human glioblastoma | 262.0 ± 15.9 |

| HCT-116 | Human colon cancer | 284.0 ± 9.1 |

| LX-2 | Human hepatic stellate cell | 395.4 ± 2.21 |

The compound induces apoptosis and autophagy in cancer cells via the AMPK and Akt/mTOR signaling pathways, significantly inhibiting tumor growth in vivo as well .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been shown to possess antibacterial activity against various strains of bacteria, including Helicobacter pylori. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of efflux pumps that confer multidrug resistance .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.

- Autophagy Activation : It enhances autophagic processes that contribute to the degradation of damaged cellular components.

- Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, reducing oxidative stress .

Case Studies

Several studies have documented the efficacy of this compound in specific contexts:

- Pancreatic Cancer : In a study involving human pancreatic cancer cells (Panc-28), treatment with varying concentrations of the compound resulted in significant growth inhibition and increased apoptosis markers .

- Breast Cancer : Another investigation focused on MDA-MB-468 cells revealed that the compound not only inhibited cell proliferation but also modulated key signaling pathways associated with survival and apoptosis .

Properties

CAS No. |

649772-10-1 |

|---|---|

Molecular Formula |

C19H18O2 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

3-hydroxy-1,7-diphenylhepta-4,6-dien-1-one |

InChI |

InChI=1S/C19H18O2/c20-18(15-19(21)17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-14,18,20H,15H2 |

InChI Key |

SVWCJDZVTYAYJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(CC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.